Lipophilicity (XLogP) Compared to Non-Brominated and Para-Bromo Analogs
The target compound's lipophilicity bridges that of the non-brominated parent and the para-bromo isomer. The computed XLogP3-AA for 2-bromo-N-butylbenzenesulfonamide is 2.8 [1]. In contrast, the non-brominated N-butylbenzenesulfonamide (NBBS, CAS 3622-84-2) has significantly lower predicted XLogP values (2.1-2.18) [2]. Conversely, 4-bromo-N-butylbenzenesulfonamide (CAS 1984-28-7) exhibits a higher computed LogP of 3.999 . This places the ortho-bromo target in an intermediate lipophilicity range, which significantly impacts expected membrane permeability and metabolic stability in comparison to these analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | N-butylbenzenesulfonamide: XLogP = 2.18 [2]. 4-bromo-N-butylbenzenesulfonamide: LogP = 3.999 . |
| Quantified Difference | Target is 0.62 units more lipophilic than NBBS and 1.199 units less lipophilic than the 4-bromo isomer. |
| Conditions | Computed values using XLogP3 algorithm (PubChem) and standard LogP prediction models. |
Why This Matters
Lipophilicity is a key driver of ADMET properties; selecting the target over its para-isomer could be crucial if a project requires a lower logP to avoid promiscuity, while selecting it over NBBS offers enhanced membrane diffusion.
- [1] PubChem. (2026). Compound Summary for CID 8405672, 2-bromo-N-butylbenzenesulfonamide. National Library of Medicine. View Source
- [2] Sielc. (2018). N-Butylbenzenesulfonamide HPLC Analytical Standard. Technical Datasheet. View Source
